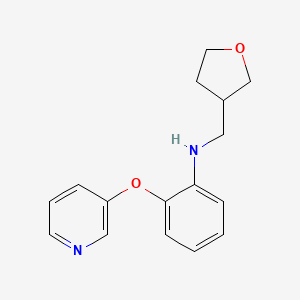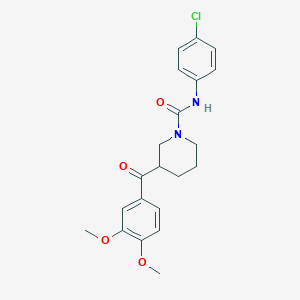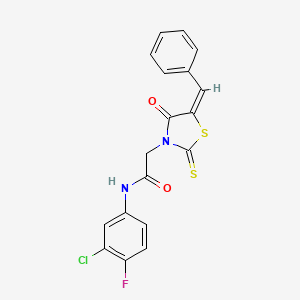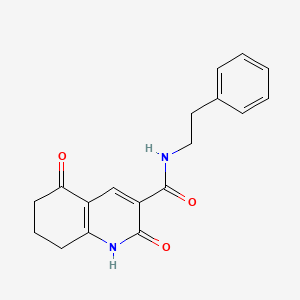![molecular formula C19H27NO B6043077 1-(cyclobutylcarbonyl)-3-[2-(2-methylphenyl)ethyl]piperidine](/img/structure/B6043077.png)
1-(cyclobutylcarbonyl)-3-[2-(2-methylphenyl)ethyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(cyclobutylcarbonyl)-3-[2-(2-methylphenyl)ethyl]piperidine is a chemical compound that belongs to the class of piperidine derivatives. It is a potential therapeutic agent that has been studied for its biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of 1-(cyclobutylcarbonyl)-3-[2-(2-methylphenyl)ethyl]piperidine is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as serotonin, dopamine, and norepinephrine. It has also been shown to inhibit the activity of certain enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs).
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters such as serotonin and dopamine in the brain, which may contribute to its antidepressant and anticonvulsant properties. It has also been shown to inhibit the activity of HDACs, which may contribute to its antitumor properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(cyclobutylcarbonyl)-3-[2-(2-methylphenyl)ethyl]piperidine in lab experiments is its potential therapeutic applications in various fields such as neurology, psychiatry, and oncology. It has also been shown to have good selectivity and potency for its target enzymes and receptors. However, one of the limitations is the lack of understanding of its exact mechanism of action, which may hinder its development as a therapeutic agent.
Direcciones Futuras
There are several future directions for the study of 1-(cyclobutylcarbonyl)-3-[2-(2-methylphenyl)ethyl]piperidine. One direction is to further investigate its potential therapeutic applications in various fields such as neurology, psychiatry, and oncology. Another direction is to study its mechanism of action in more detail, which may lead to the development of more effective therapeutic agents. Additionally, the development of new synthesis methods and the optimization of existing methods may also be a future direction for the study of this compound.
Métodos De Síntesis
The synthesis of 1-(cyclobutylcarbonyl)-3-[2-(2-methylphenyl)ethyl]piperidine involves the reaction of cyclobutanecarboxylic acid with 2-(2-methylphenyl)ethylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with piperidine to obtain the final product.
Aplicaciones Científicas De Investigación
1-(cyclobutylcarbonyl)-3-[2-(2-methylphenyl)ethyl]piperidine has been studied for its potential therapeutic applications in various fields such as neurology, psychiatry, and oncology. It has been shown to have anticonvulsant, antidepressant, and antitumor properties. It has also been studied for its potential use as a radioligand for imaging studies.
Propiedades
IUPAC Name |
cyclobutyl-[3-[2-(2-methylphenyl)ethyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO/c1-15-6-2-3-8-17(15)12-11-16-7-5-13-20(14-16)19(21)18-9-4-10-18/h2-3,6,8,16,18H,4-5,7,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTNWLSBLJQIAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC2CCCN(C2)C(=O)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-butyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6042999.png)
![9-(1-ethyl-1H-pyrazol-4-yl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B6043004.png)


![N-[3-(methylthio)propyl]-2-[3-oxo-1-(3-pyridinylmethyl)-2-piperazinyl]acetamide](/img/structure/B6043029.png)

![1-(4-methoxyphenyl)-4-{1-[(5-methyl-2-thienyl)methyl]-3-piperidinyl}piperazine](/img/structure/B6043035.png)
![2,6-dichloro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B6043039.png)
![1-[(4-ethyl-1-piperazinyl)acetyl]-N-phenyl-3-piperidinamine](/img/structure/B6043051.png)
![N-(3'-methyl-3-biphenylyl)-1-[(3-methyl-1H-pyrazol-1-yl)acetyl]-3-piperidinecarboxamide](/img/structure/B6043055.png)

![N-[2-(1H-imidazol-4-yl)ethyl]-1,2,3,4-tetrahydro-2-naphthalenamine](/img/structure/B6043067.png)
![{1-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)methyl]-4-piperidinyl}(2-thienyl)methanol trifluoroacetate (salt)](/img/structure/B6043082.png)

